molecular formula C27H29N3O4 B15313396 N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

Cat. No.: B15313396
M. Wt: 459.5 g/mol
InChI Key: SIHLJDMIPOMEIG-UHFFFAOYSA-N
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Description

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a pyridine ring, and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the carbamoyl intermediate: This step involves the reaction of 4-methoxy-2-methylphenyl isocyanate with pyridine-3-carboxaldehyde under controlled conditions to form the carbamoyl intermediate.

    Coupling with the prop-2-enamide moiety: The intermediate is then reacted with 4-(1-methoxyethyl)phenylprop-2-enamide in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
  • N-{(4-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

Uniqueness

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-[4-(1-methoxyethyl)phenyl]-N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide

InChI

InChI=1S/C27H29N3O4/c1-6-25(31)30(22-11-9-20(10-12-22)19(3)33-4)26(21-8-7-15-28-17-21)27(32)29-24-14-13-23(34-5)16-18(24)2/h6-17,19,26H,1H2,2-5H3,(H,29,32)

InChI Key

SIHLJDMIPOMEIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)C(C)OC)C(=O)C=C

Origin of Product

United States

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